molecular formula C20H19N5O3 B2764089 N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358636-88-0

N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2764089
CAS RN: 1358636-88-0
M. Wt: 377.404
InChI Key: BCUXQNYUHPJQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Diversified Synthesis Approaches : Research by (An et al., 2017) demonstrates a diversified synthesis of related acetamide derivatives, highlighting the versatility of these compounds in organic synthesis.
  • Novel Synthetic Routes : (Fathalla, 2015) discusses the synthesis of methyl ester derivatives linked to the triazoloquinoxaline moiety, providing insights into novel synthetic routes for these compounds.

Potential Therapeutic Applications

  • Anticancer Activity : The study by (Reddy et al., 2015) explores the design and synthesis of triazoloquinoxaline derivatives with potential anticancer activity.
  • Adenosine Receptor Antagonists : Research by (Catarzi et al., 2005) and (Catarzi et al., 2005) describes the development of triazoloquinoxaline derivatives as potent human A3 adenosine receptor antagonists, indicating their potential in treating neurological disorders.
  • Antihistaminic Agents : A study by (Alagarsamy et al., 2009) focuses on the synthesis of quinazolinone derivatives as new H1-antihistaminic agents.

Molecular Modeling and Drug Design

  • Molecular Modeling Studies : Papers like those by (Catarzi et al., 2005) and (Catarzi et al., 2005) also contribute to our understanding of the molecular interactions and binding affinities of these compounds, assisting in targeted drug design.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-3-28-17-11-7-4-8-14(17)21-18(26)12-24-15-9-5-6-10-16(15)25-13(2)22-23-19(25)20(24)27/h4-11H,3,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUXQNYUHPJQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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